An In-depth Technical Guide to 2,6-Dimethoxynaphthalene (CAS 5486-55-5)
An In-depth Technical Guide to 2,6-Dimethoxynaphthalene (CAS 5486-55-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-dimethoxynaphthalene (CAS 5486-55-5), a key chemical intermediate with significant applications in pharmaceutical synthesis and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known applications, presenting the information in a clear and accessible format for laboratory and development use.
Physicochemical Properties
2,6-Dimethoxynaphthalene is a white to pale cream crystalline solid.[1] Its core physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 5486-55-5 | [2][3][4] |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Melting Point | 152-154 °C | [1] |
| Boiling Point | 574.42 K (calculated) | [5] |
| Solubility | Soluble in methanol, slightly soluble in water and DMSO. | [6] |
| Appearance | Crystals or powder or crystalline powder, pale cream to cream. | [3] |
Spectroscopic Data
The structural elucidation of 2,6-dimethoxynaphthalene is supported by various spectroscopic techniques. The key spectral data are provided in the tables below.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| Data not explicitly available in search results |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| Specific peak data not explicitly available in search results | C-O stretching, C-H aromatic stretching, C=C aromatic stretching |
Mass Spectrometry
| m/z | Interpretation |
| 188.08 | [M]⁺ (Molecular Ion) |
| Other fragmentation data not explicitly available in search results |
Synthesis of 2,6-Dimethoxynaphthalene
The primary synthetic route to 2,6-dimethoxynaphthalene involves the methylation of 2,6-dihydroxynaphthalene (B47133). A detailed experimental protocol for this synthesis is provided below.
Synthesis of 2,6-Dihydroxynaphthalene (Precursor)
A common method for preparing the precursor, 2,6-dihydroxynaphthalene, is through the hydrolysis of dipotassium (B57713) 2,6-naphthalenedisulfonate.
Experimental Protocol:
-
To a 50% aqueous solution of potassium hydroxide (B78521) (560 g), add dipotassium 2,6-naphthalenedisulfonate (364 g) with stirring.[7]
-
Introduce a hydrogenated triphenyl mixture (2500 g) to the reaction and heat to 310 °C under a nitrogen stream to dehydrate the mixture with continuous stirring.[7]
-
Maintain the reaction at 310 °C for 3 hours.[7]
-
After cooling, add 2 liters of water to separate the hydrogenated triphenyl layer.[7]
-
The aqueous layer is then decolorized using activated carbon.[7]
-
Precipitate the product by adding dilute sulfuric acid to yield 2,6-dihydroxynaphthalene.[7]
Caption: Synthesis workflow for 2,6-dihydroxynaphthalene.
Methylation of 2,6-Dihydroxynaphthalene
This procedure details the conversion of 2,6-dihydroxynaphthalene to the final product, 2,6-dimethoxynaphthalene.
Experimental Protocol:
-
Dissolve 2,6-dihydroxynaphthalene in a suitable solvent such as ethanol (B145695).
-
Add a methylating agent, for example, dimethyl sulfate, to the solution.
-
Slowly add a base, such as sodium hydroxide solution, to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture, possibly with gentle heating, to ensure the reaction goes to completion.
-
Cool the reaction mixture and precipitate the crude product by adding water.
-
Filter the crude product and wash it with water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,6-dimethoxynaphthalene.
Caption: Workflow for the methylation of 2,6-dihydroxynaphthalene.
Applications in Drug Development and Research
2,6-Dimethoxynaphthalene serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Pharmaceutical Intermediate: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). Its rigid naphthalene (B1677914) core provides a scaffold for building molecules with specific therapeutic activities.
-
Precursor to Biologically Active Molecules: While direct biological activity of 2,6-dimethoxynaphthalene is not extensively documented, its derivatives are of significant interest. For instance, the structurally related 2-methoxynaphthalene (B124790) is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information directly linking 2,6-dimethoxynaphthalene to specific biological activities or signaling pathways. Research has focused more on its derivatives. For example, studies on other dihydroxynaphthalene-derived compounds have explored their effects on inflammatory responses and melanin (B1238610) biosynthesis, often involving pathways like NADPH oxidase and other cellular signaling cascades.[8][9] However, it is important to note that these findings are not directly attributable to 2,6-dimethoxynaphthalene itself. Further research is required to elucidate any intrinsic pharmacological effects of this compound.
Safety and Handling
2,6-Dimethoxynaphthalene is a stable chemical under normal conditions. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a foundational understanding of 2,6-dimethoxynaphthalene. For more specific applications and in-depth analytical data, researchers are encouraged to consult the primary literature and spectral databases.
References
- 1. 2,6-Dimethoxynaphthalene, 99% | Fisher Scientific [fishersci.ca]
- 2. 2,6-Dimethoxynaphthalene | C12H12O2 | CID 79627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethoxynaphthalene, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. Naphthalene, 2,6-dimethoxy- (CAS 5486-55-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2,6-ジヒドロキシナフタレン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. Mechanisms Relevant to the Enhanced Virulence of a Dihydroxynaphthalene-Melanin Metabolically Engineered Entomopathogen | PLOS One [journals.plos.org]
- 9. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
